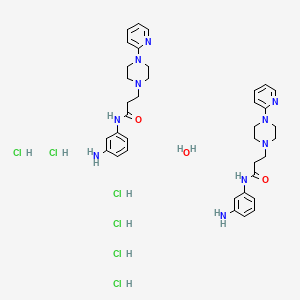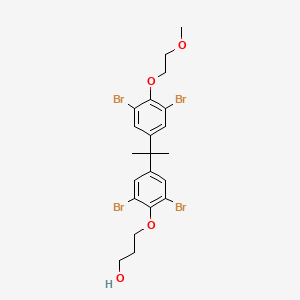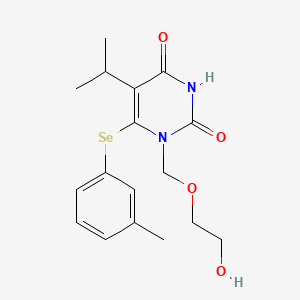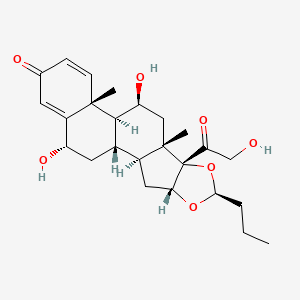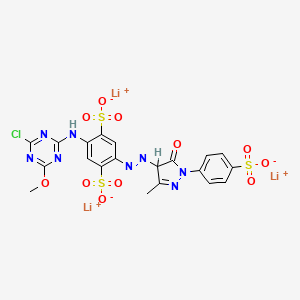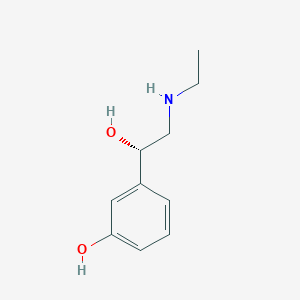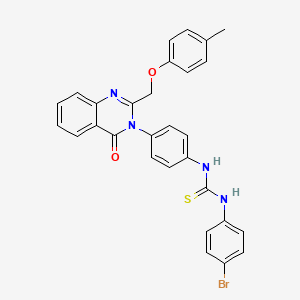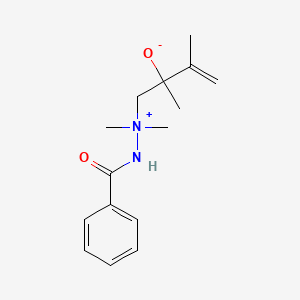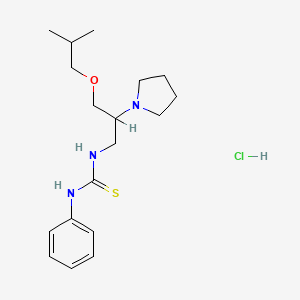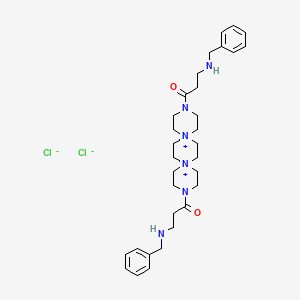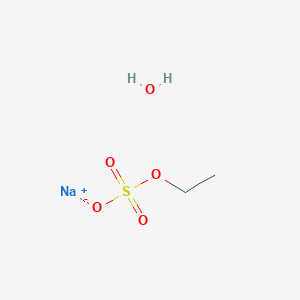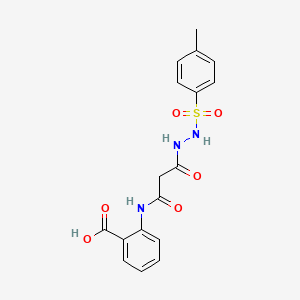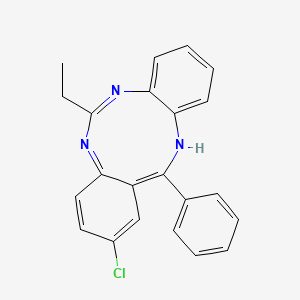
2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex heterocyclic compound characterized by its unique structure, which includes a triazonine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves the reaction of 5-chloro-2-aminobenzophenone with o-phenylenediamine in the presence of sodium acetate and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is then treated with chloroacetic acid and polyphosphoric acid to produce the desired triazonine compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Research into its biological activity includes potential antimicrobial and anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is explored for use in materials science, including the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism by which 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine
- 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine
Comparison: Compared to these similar compounds, 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of the ethyl group at the 6-position. This structural difference can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .
Eigenschaften
CAS-Nummer |
103686-91-5 |
|---|---|
Molekularformel |
C22H18ClN3 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
2-chloro-6-ethyl-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C22H18ClN3/c1-2-21-24-18-13-12-16(23)14-17(18)22(15-8-4-3-5-9-15)26-20-11-7-6-10-19(20)25-21/h3-14,26H,2H2,1H3 |
InChI-Schlüssel |
LEYXEZGSQBOWMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2NC(=C3C=C(C=CC3=N1)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


